![molecular formula C20H15Cl2NO6 B2881619 (5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-(2,4-dichlorophenoxy)acetate CAS No. 1105203-65-3](/img/structure/B2881619.png)
(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-(2,4-dichlorophenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound contains several functional groups, including an isoxazole ring, a benzo[b][1,4]dioxin ring, and a dichlorophenoxy group. Isoxazoles are a type of azole with an oxygen atom next to the nitrogen. They are known for their diverse biological activity. The benzo[b][1,4]dioxin is a type of aromatic ether that also has biological activity . The dichlorophenoxy group is a type of phenoxy group, which is an ether that directly bonds to a benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The isoxazole ring and the benzo[b][1,4]dioxin ring would contribute to the rigidity of the molecule, while the dichlorophenoxy group could potentially participate in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the isoxazole and benzo[b][1,4]dioxin rings would likely make the compound relatively stable and rigid .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
Novel isoxazole derivatives, including those related to the chemical structure , have been synthesized, demonstrating potential antimicrobial properties. These compounds, bearing biologically active pharmacophores like benzodioxane and peptide bonds, were tested for antimicrobial and antioxidant activities. Molecular docking studies were carried out with proteins such as Sortase A, characterizing some compounds as potentially antimicrobial agents. This indicates the compound's relevance in developing new antimicrobial strategies (Pothuri, Machiraju, & Rao, 2020).
Antioxidant Profile and Synthesis
The compound and its derivatives were investigated for their antioxidant profile, focusing on redox properties, the capacity to inhibit stimulated lipid peroxidation, reactivity towards tert-butoxyl radicals, the ability to catalyze hydrogen peroxide decomposition in the presence of glutathione, and the effect on stimulated peroxidation in liver microsomes. This research underlines the importance of the compound in understanding and potentially enhancing antioxidant defenses (Malmström, Jonsson, Cotgreave, Hammarström, Sjödin, & Engman, 2001).
Investigation of Physicochemical Properties
The synthesis and investigation of related compounds have also included physicochemical properties analyses, such as in vitro antioxidant activities, lipophilicity, and kinetic parameters of thermal degradation. These studies are crucial for understanding the compound's behavior in various environments and for potential applications in material science and drug formulation (Yüksek, Koca, Gürsoy-Kol, Akyıldırım, & Çelebier, 2015).
Novel Derivatives Synthesis
Research into the synthesis of potentially bioactive compounds from related structures has demonstrated the chemical's versatility in generating novel molecules with potential therapeutic applications. This includes the creation of derivatives with antimicrobial, anti-inflammatory, and antiseizure properties, highlighting the compound's role in drug discovery and development (Reddy & Rao, 2008).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2-(2,4-dichlorophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2NO6/c21-13-2-4-16(15(22)8-13)27-11-20(24)28-10-14-9-18(29-23-14)12-1-3-17-19(7-12)26-6-5-25-17/h1-4,7-9H,5-6,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHSKQZIVWFYPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)COC(=O)COC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-(2,4-dichlorophenoxy)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

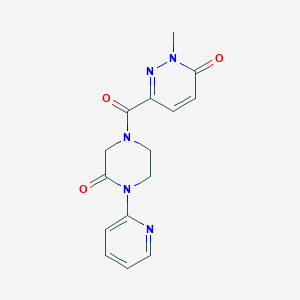


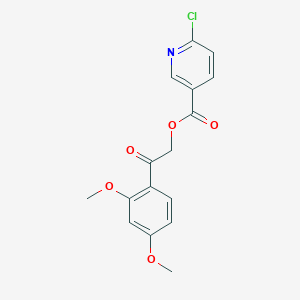
![N'-[(E)-(3-Nitrophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B2881543.png)
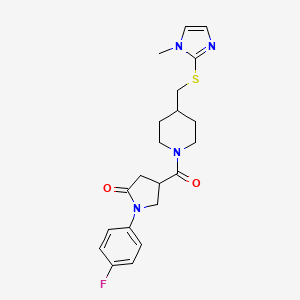
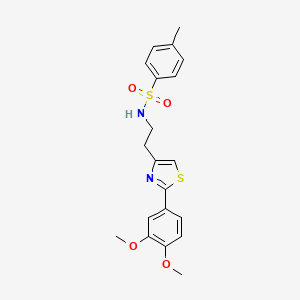
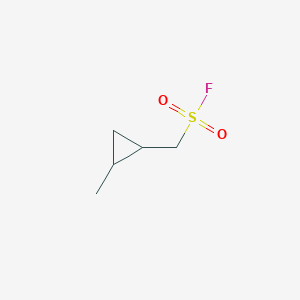
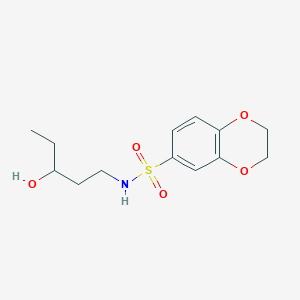
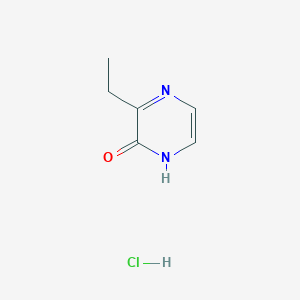

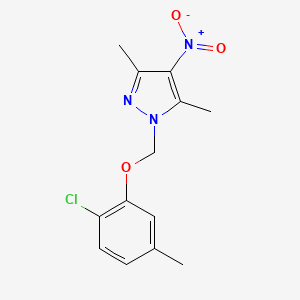
![(E)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2881558.png)
![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2881559.png)